4,5,6-Trichloronicotinic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

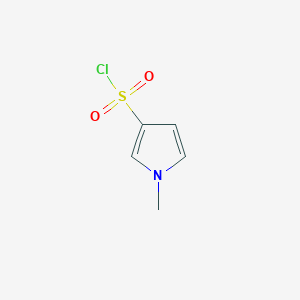

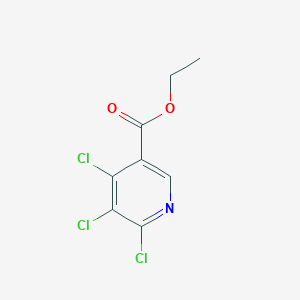

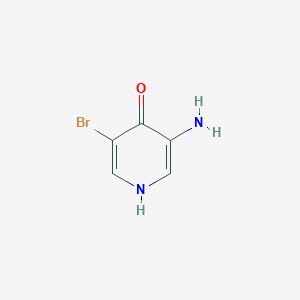

4,5,6-Trichloronicotinic acid ethyl ester is a chemical compound with the molecular formula C8H6Cl3NO2 and a molecular weight of 254.5 . It is used for research purposes.

Synthesis Analysis

The synthesis of 4,5,6-Trichloronicotinic acid ethyl ester involves several steps. The process starts with 5-Chloro-4,6-dihydroxynicotinic acid ethyl ester, which is suspended in phosphorous oxychloride. The mixture is then cooled to 0° C and triethylamine is added. The reaction is heated to 60° C for three hours. The solution is cooled to room temperature, poured onto ice, stirred for 15 minutes, and extracted with ethyl acetate and diethyl ether. The combined organic extracts are washed with brine, dried over Na2SO4, and concentrated to a brown liquid. The crude product is passed through a plug of silica gel eluding with dichloromethane. The desired product, 4,5,6-trichloronicotinic acid ethyl ester, is obtained as a yellow liquid .Molecular Structure Analysis

The molecular structure of 4,5,6-Trichloronicotinic acid ethyl ester consists of a pyridine ring substituted with three chlorine atoms and an ethyl ester group .Chemical Reactions Analysis

Esters, including 4,5,6-Trichloronicotinic acid ethyl ester, can undergo a variety of chemical reactions. For example, they can be hydrolyzed to form alcohols and carboxylic acids. They can also react with other alcohols in a process called transesterification, where the alcohol portion of the ester is replaced .Physical And Chemical Properties Analysis

Esters are generally colorless liquids or solids with a characteristic fruity smell. They are polar but do not engage in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts .科学的研究の応用

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC), an ethyl ester of carbamic acid, is found in fermented foods and beverages and is considered genotoxic and carcinogenic. Its occurrence, formation mechanisms, and potential health risks have been extensively reviewed, highlighting the importance of monitoring and managing its levels in consumables to ensure public health safety (Weber & Sharypov, 2009).

Parabens in Aquatic Environments

Parabens, esters of para-hydroxybenzoic acid, are widely used as preservatives and have been identified as emerging contaminants in aquatic environments. Their fate, behavior, and potential endocrine-disrupting effects are subjects of ongoing research, indicating the need for further studies on their impact on health and the environment (Haman et al., 2015).

Fatty Acid Conjugates of Xenobiotics

The formation and toxicity of fatty acid conjugates of xenobiotics, including ethyl esters, have been reviewed. These conjugates, formed both in vivo and in vitro, may accumulate in body organs, leading to toxic manifestations. Their role in disease pathogenesis and as potential therapeutic agents due to their modified pharmacokinetics highlights the complex interactions between xenobiotics and biological systems (Ansari et al., 1995).

Icosapent Ethyl in Hypertriglyceridemia

Icosapent ethyl, a high-purity ethyl ester of eicosapentaenoic acid (EPA), has been approved for reducing triglyceride levels in patients with severe hypertriglyceridemia. Its mechanism of action, effectiveness, and tolerability profile have been thoroughly reviewed, showcasing the potential of ethyl esters in therapeutic applications (Kim & McCormack, 2014).

Fatty Acid Esters of 3-Monochloropropanediol

The toxicity and occurrence of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) in food categories pose significant health concerns. Their nephrotoxicity and testicular toxicity, alongside their detection in various foods and human breast milk, underline the critical need for ongoing research into their health impacts and regulatory management (Gao et al., 2019).

特性

IUPAC Name |

ethyl 4,5,6-trichloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)4-3-12-7(11)6(10)5(4)9/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJXULFLZWQHML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428983 |

Source

|

| Record name | 4,5,6-Trichloronicotinic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6-Trichloronicotinic acid ethyl ester | |

CAS RN |

181261-73-4 |

Source

|

| Record name | 4,5,6-Trichloronicotinic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)